Bisphenol A diglycidyl ether

Description

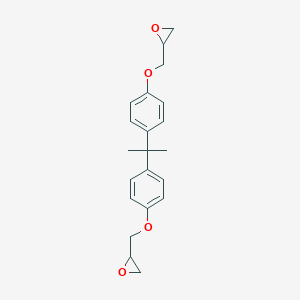

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFVJGUPQDGYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4, Array | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-99-8 | |

| Record name | Bisphenol A diglycidyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024624 | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999), Liquid; NKRA, Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS], Solid, ODOURLESS YELLOWISH BROWN VISCOUS LIQUID., Odorless yellowish brown liquid. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NTP, 1992), decomposes | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

greater than 200 °F (NTP, 1992), 250 °F, 175 °F (Open cup), 79 °C o.c., >200 °F | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, Sp Gr: 1.16, Relative density (water = 1): 1.17, 1.16 | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 11.7 | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Sticky | |

CAS No. |

1675-54-3, 25085-99-8 | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Araldite B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3XRM1NX4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

46 to 54 °F (NTP, 1992), 8-12 °C, 43 °C, 46-54 °F | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bisphenol A Diglycidyl Ether (BADGE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE), a key monomer in the production of epoxy resins, is a compound of significant interest across various scientific disciplines.[1][2] Its utility in polymer science is well-established, forming the backbone of numerous coatings, adhesives, and composite materials.[3] Beyond its industrial applications, BADGE has garnered attention in toxicology and drug development due to its interactions with biological systems, notably as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] This guide provides a comprehensive overview of the chemical properties of BADGE, detailed experimental protocols for its characterization, and an exploration of its reactivity and biological interactions.

Core Chemical Properties

BADGE is a viscous, colorless to pale straw-colored liquid at room temperature.[1][2] Its chemical structure consists of a central bisphenol A moiety linked to two glycidyl (B131873) ether groups.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | [5] |

| Synonyms | BADGE, DGEBA, 2,2-Bis(4-glycidyloxyphenyl)propane | [5] |

| CAS Number | 1675-54-3 | [5] |

| Molecular Formula | C₂₁H₂₄O₄ | [5] |

| Molecular Weight | 340.41 g/mol | [4] |

| Appearance | Colorless to light amber viscous liquid | [6] |

| Melting Point | 8-12 °C | [5] |

| Boiling Point | Decomposes | [3] |

| Density | 1.16 g/mL at 25 °C | [7] |

| Solubility | Insoluble in water; Soluble in DMSO (up to 30 mg/ml), Ethanol (up to 15 mg/ml), chloroform, and methanol. | [6] |

| Epoxide Equivalent Weight (EEW) | 172-176 g/eq | [7] |

Spectral Data

Spectroscopic techniques are crucial for the identification and characterization of BADGE.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of BADGE.[5][8][9][10][11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups in BADGE, such as the oxirane ring (epoxy group) which shows a peak around 910 cm⁻¹.[12][13][14]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : The aromatic rings in the bisphenol A core give rise to characteristic absorption in the UV region, which can be used for quantification.[5]

Reactivity and Chemical Behavior

The reactivity of BADGE is primarily dictated by the two terminal epoxy rings. These rings are susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is fundamental to both its polymerization to form epoxy resins and its interactions with biological molecules.[2]

Hydrolysis

In aqueous environments, BADGE undergoes hydrolysis, where the epoxy rings are opened to form diol functionalities.[1][15] This process can occur in a stepwise manner, first forming BADGE·H₂O and subsequently BADGE·2H₂O.[1] The rate of hydrolysis is dependent on factors such as pH and temperature.[1][6]

Caption: Stepwise hydrolysis of this compound (BADGE) in an aqueous environment.

Curing Reactions with Amines

The formation of epoxy resins from BADGE monomers involves a curing process with a hardener, most commonly a polyamine.[2][3] The nucleophilic amine groups attack the carbon atoms of the epoxy ring, leading to a ring-opening addition reaction. This process creates a highly cross-linked, thermosetting polymer network.[3][16] The reaction proceeds through both primary and secondary amine additions to the epoxy groups.[16]

Biological Interactions: The PPARγ Signaling Pathway

BADGE has been identified as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[4][17][18] Interestingly, BADGE has been reported to exhibit both agonistic and antagonistic effects on PPARγ, depending on the cellular context.[19]

Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[17]

Caption: Simplified overview of the PPARγ signaling pathway and the interaction of BADGE.

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a BADGE sample.

Workflow:

Caption: General workflow for the determination of BADGE purity by HPLC.

Methodology:

-

Standard and Sample Preparation : Prepare a stock solution of a BADGE standard of known purity in acetonitrile (B52724). Create a series of dilutions to generate a calibration curve. Prepare the sample to be analyzed by accurately weighing and dissolving it in acetonitrile to a known concentration.[4][20]

-

Chromatographic Conditions :

-

Column : A reversed-phase C18 column is typically used.[4][20]

-

Mobile Phase : A gradient elution with water and acetonitrile is common. For example, a gradient from 50% to 100% acetonitrile.[4]

-

Flow Rate : A typical flow rate is 1.0-1.5 mL/min.[4]

-

Column Temperature : Maintain a constant temperature, for example, 30 °C.[4]

-

Injection Volume : 10-20 µL.[4]

-

-

Detection :

-

Fluorescence Detector : Excitation at ~275 nm and emission at ~305 nm.[4]

-

UV-Vis Detector : Monitor at the wavelength of maximum absorbance for BADGE.

-

-

Data Analysis : Integrate the peak area corresponding to BADGE in the chromatograms of both the standard solutions and the sample. Construct a calibration curve from the standard data and determine the concentration and purity of the sample.[21]

Determination of Epoxy Equivalent Weight (EEW)

This protocol is based on the principles outlined in ASTM D1652.[19][22][23][24]

Methodology:

-

Reagents :

-

Tetraethylammonium (B1195904) bromide (TEABr) solution in acetic acid.[25]

-

Standardized 0.1 N perchloric acid in acetic acid.[25]

-

Crystal violet indicator.

-

Chloroform or other suitable solvent.[25]

-

-

Procedure :

-

Accurately weigh a sample of BADGE into a flask.

-

Dissolve the sample in the chosen solvent.

-

Add the TEABr solution. The tetraethylammonium bromide reacts with perchloric acid to generate hydrogen bromide in situ.[25]

-

Add a few drops of crystal violet indicator.

-

Titrate the solution with the standardized perchloric acid solution. The endpoint is indicated by a color change from violet to green.

-

-

Calculation : The epoxy equivalent weight is calculated using the following formula: EEW (g/eq) = (Weight of sample in g × 1000) / (Volume of HClO₄ in mL × Normality of HClO₄)

Measurement of Viscosity

The viscosity of BADGE is a critical parameter for its application in resins.

Methodology:

-

Instrumentation : A rotational viscometer (e.g., Brookfield type) or a cone and plate viscometer is suitable for this measurement.[26][27][28][29]

-

Procedure :

-

Ensure the instrument is calibrated and the temperature of the sample is controlled, typically at 25 °C.[26]

-

Select the appropriate spindle and rotational speed for the expected viscosity range.

-

Place the BADGE sample in the viscometer.

-

Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[28]

-

Experimental Workflow for Studying BADGE's Effect on PPARγ Signaling

This workflow provides a general framework for investigating the interaction of BADGE with the PPARγ signaling pathway in a cell-based assay.

Caption: A general experimental workflow to investigate the effects of BADGE on the PPARγ signaling pathway.

Methodology:

-

Cell Culture : Culture a suitable cell line that expresses PPARγ, such as 3T3-L1 preadipocytes or a human hepatoma cell line like HepG2.

-

Treatment : Treat the cells with varying concentrations of BADGE for different time periods. Include appropriate controls (vehicle control, positive control agonist like rosiglitazone, and antagonist like GW9662).

-

Reporter Gene Assay : Transfect cells with a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Measure luciferase activity after treatment to quantify PPARγ transcriptional activity.

-

Gene Expression Analysis : Isolate RNA from treated cells and perform quantitative real-time PCR (qPCR) to measure the expression levels of known PPARγ target genes (e.g., FABP4, LPL).

-

Protein Analysis : Perform Western blotting to analyze the protein levels of PPARγ and other key proteins in the signaling pathway.

Conclusion

This compound is a molecule with a dual identity. It is an indispensable component in the polymer industry and a compound of increasing interest in the fields of toxicology and pharmacology. A thorough understanding of its chemical properties, reactivity, and biological interactions is crucial for its safe and effective use in various applications. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists working with this versatile compound.

References

- 1. Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. molnar-institute.com [molnar-institute.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. This compound RESIN(1675-54-3) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. davidpublisher.com [davidpublisher.com]

- 15. newfoodmagazine.com [newfoodmagazine.com]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Epoxy value - Wikipedia [en.wikipedia.org]

- 20. library.dphen1.com [library.dphen1.com]

- 21. HPLC Method for Simultaneous Determination of Bisphenol-A-Diglycidyl Ether and Some of Its Reaction Products in Canned Foods Using Photodiode Array Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. lcms.cz [lcms.cz]

- 23. scribd.com [scribd.com]

- 24. ASTM D1652-11R19 - Standard Test Method for Epoxy Content of Epoxy Resins [en-standard.eu]

- 25. hiranuma.com [hiranuma.com]

- 26. lr-test.com [lr-test.com]

- 27. google.com [google.com]

- 28. epotek.com [epotek.com]

- 29. Epoxy Resin Viscosity - ATAC Group [atacgroup.com]

An In-depth Technical Guide to the Synthesis of Bisphenol A Diglycidyl Ether (BADGE) from Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Bisphenol A diglycidyl ether (BADGE), a critical monomer in the production of epoxy resins and a compound of interest in various research fields. This document details the core synthesis methodologies, including reaction mechanisms, experimental protocols, purification techniques, and characterization methods. All quantitative data is summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

This compound (BADGE) is a liquid epoxy resin synthesized from the reaction of bisphenol A (BPA) and epichlorohydrin (B41342) (ECH).[1] Its versatility and the robust properties of the resulting cured epoxy resins have led to its widespread use in coatings, adhesives, composites, and electronics.[2] For researchers, particularly in materials science and drug development, a thorough understanding of BADGE synthesis is crucial for developing novel materials and understanding its potential biological interactions. This guide offers a detailed exploration of its synthesis, tailored for a scientific audience.

Reaction Mechanism and Synthesis Pathway

The synthesis of BADGE from bisphenol A and epichlorohydrin is a two-step process: a coupling reaction followed by a dehydrochlorination reaction.[3] The overall reaction is typically carried out in the presence of a base, most commonly sodium hydroxide (B78521) (NaOH).[4]

The reaction mechanism proceeds as follows:

-

Deprotonation of Bisphenol A: The phenolic hydroxyl groups of bisphenol A are deprotonated by the base (e.g., NaOH) to form the bisphenoxide anion. This anion is a potent nucleophile.

-

Nucleophilic Attack (Coupling): The bisphenoxide anion attacks the terminal carbon of the epoxide ring of epichlorohydrin in a nucleophilic substitution reaction. This results in the opening of the epoxide ring and the formation of a chlorohydrin intermediate.

-

Dehydrochlorination: A second equivalent of the base removes a proton from the newly formed hydroxyl group and facilitates the elimination of a chloride ion, leading to the formation of the glycidyl (B131873) ether group (epoxide ring reformation). This step is an intramolecular Williamson ether synthesis.

This process occurs at both ends of the bisphenol A molecule to yield this compound.

Caption: General synthesis pathway of BADGE from Bisphenol A and Epichlorohydrin.

Experimental Protocols

Several methodologies exist for the synthesis of BADGE, with variations in catalysts, solvents, and reaction conditions. Below are detailed protocols for two common methods.

Standard Synthesis using Sodium Hydroxide

This method is a widely used laboratory-scale procedure for the synthesis of BADGE.

Materials:

-

Bisphenol A (BPA)

-

Epichlorohydrin (ECH)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve Bisphenol A in an excess of epichlorohydrin and toluene.

-

Heat the mixture to the desired reaction temperature (e.g., 75°C) with constant stirring.

-

Prepare a solution of sodium hydroxide in deionized water (e.g., 30% w/w).

-

Slowly add the sodium hydroxide solution to the reaction mixture over a period of time, maintaining the reaction temperature.

-

After the addition is complete, continue stirring the mixture at the reaction temperature for a specified duration (e.g., 170 minutes).[4]

-

Upon completion, cool the reaction mixture and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with toluene and deionized water to remove unreacted starting materials and salts.

-

Separate the organic layer and remove the solvent under reduced pressure to obtain the crude BADGE product.

Synthesis using Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can enhance the reaction rate and yield by facilitating the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs.[5] Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used phase-transfer catalyst for this synthesis.[6]

Materials:

-

Bisphenol A (BPA)

-

Epichlorohydrin (ECH)

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium Bromide (TBAB)

-

Deionized Water

Procedure:

-

Dissolve Bisphenol A and a catalytic amount of tetrabutylammonium bromide in dichloromethane in a reaction vessel.

-

Add an excess of epichlorohydrin to the mixture.

-

Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).

-

Add the sodium hydroxide solution to the reaction mixture with vigorous stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitor by TLC).

-

Separate the organic layer and wash it with deionized water to remove the catalyst and any remaining base.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Caption: A generalized experimental workflow for the synthesis and purification of BADGE.

Data Presentation: Influence of Reaction Parameters on Yield

The yield of BADGE is significantly influenced by various reaction parameters. The following table summarizes the effect of these parameters based on available data.

| Parameter | Condition | BADGE Yield (%) | Reference |

| Molar Ratio (ECH:BPA) | 10:1 | 80.1 | [4] |

| Varies | The yield tends to increase and then decrease with an increasing molar ratio. | [4] | |

| NaOH Concentration | 30% (w/w) | 80.1 | [4] |

| Varies | The yield shows a trend of initially increasing and then decreasing with a higher mass fraction of NaOH. | [4] | |

| Reaction Temperature | 75 °C | 80.1 | [4] |

| Varies | The yield generally decreases with an increase in reaction temperature. | [4] | |

| Reaction Time | 170 min | 80.1 | [4] |

| Varies | The yield tends to first increase and then decrease with longer reaction times. | [4] |

Purification of this compound

Crude BADGE often contains unreacted starting materials, by-products, and oligomers. Purification is essential to obtain a product with high purity. Crystallization is a common and effective method for purifying BADGE.[7]

Recrystallization Protocol

Solvent System: A mixture of a solvent in which BADGE is highly soluble (e.g., acetone) and a solvent in which it is less soluble (e.g., methanol) is effective.[7]

Procedure:

-

Dissolve the crude BADGE in a minimal amount of hot methanol (B129727). If a liquid resin separates upon cooling to room temperature, add a small amount of acetone (B3395972) to redissolve it.[7]

-

Once a clear solution is obtained, cool the solution slowly to a reduced temperature (e.g., -20°C).[7]

-

To induce crystallization, you can add pre-chilled methanol to the solution.[7]

-

Allow the crystals to form over a period of time.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any remaining impurities.

-

Dry the purified crystals under vacuum. The expected product is a white, free-flowing crystalline solid with a sharp melting point.[7]

Characterization of this compound

The structure and purity of the synthesized BADGE can be confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the synthesized product.

Key Characteristic Peaks:

-

~3432 cm⁻¹: A broad peak corresponding to the O-H stretching vibration, which may be present in small amounts due to residual starting material or hydrolysis.[2]

-

~3050 cm⁻¹: C-H stretching of the terminal oxirane group.[8]

-

~2965 cm⁻¹: Asymmetric C-H stretching of the methyl groups.

-

~1608 cm⁻¹ and ~1509 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1245 cm⁻¹: Asymmetric C-O-C stretching of the ether linkages.

-

~1035 cm⁻¹: Symmetric C-O-C stretching.

-

~915 cm⁻¹: Characteristic peak of the oxirane ring C-O deformation. The disappearance or significant reduction of the broad -OH peak from bisphenol A and the presence of this peak confirms the formation of the glycidyl ether.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to confirm the identity and purity of BADGE.

¹H NMR (CDCl₃, δ ppm):

-

~1.63 (s, 6H): -C(CH₃)₂-

-

~2.75 (dd, 2H) & ~2.90 (dd, 2H): -CH₂- of the oxirane ring

-

~3.35 (m, 2H): -CH- of the oxirane ring

-

~3.95 (dd, 2H) & ~4.18 (dd, 2H): -O-CH₂-

-

~6.85 (d, 4H): Aromatic protons ortho to the ether linkage

-

~7.12 (d, 4H): Aromatic protons meta to the ether linkage

¹³C NMR (CDCl₃, δ ppm):

-

~31.0: -C(CH₃)₂

-

~41.8: -C(CH₃)₂

-

~44.8: -CH₂- of the oxirane ring

-

~50.3: -CH- of the oxirane ring

-

~68.8: -O-CH₂-

-

~114.1: Aromatic CH ortho to the ether linkage

-

~127.9: Aromatic CH meta to the ether linkage

-

~143.2: Aromatic quaternary carbon attached to the isopropylidene group

-

~156.2: Aromatic quaternary carbon attached to the ether linkage

References

- 1. researchgate.net [researchgate.net]

- 2. CN111960948B - Synthesis process of tetrabutylammonium bromide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. researchgate.net [researchgate.net]

- 6. US3142688A - Method for purifying diglycidyl ether of bisphenol a - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Curing Chemistry of DGEBA: An In-depth Technical Guide to its Mechanism of Action in Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Diglycidyl ether of bisphenol A (DGEBA) is the foundational monomeric building block for a vast array of epoxy resin systems, prized for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] This technical guide provides a comprehensive exploration of the mechanism of action of DGEBA in epoxy resins, with a focus on the curing chemistry that governs the final properties of the thermoset material. We delve into the core reactions with common hardeners, present quantitative data on material performance, detail key experimental protocols for characterization, and provide visual representations of the underlying chemical pathways.

The Heart of the Reaction: The Epoxide Ring Opening

The remarkable versatility of DGEBA-based epoxy resins stems from the reactivity of the terminal epoxide (or oxirane) rings. These three-membered rings are highly strained and susceptible to nucleophilic attack, which leads to ring-opening and the formation of a highly cross-linked, three-dimensional network.[2] This process, known as curing or cross-linking, transforms the low-molecular-weight liquid resin into a rigid solid with desirable engineering properties. The choice of curing agent, or hardener, dictates the specific reaction pathway and profoundly influences the performance of the final cured product.

Curing Mechanisms: Amines and Anhydrides

The two most prevalent classes of curing agents for DGEBA are amines and anhydrides. Each class engages in a distinct set of chemical reactions with the epoxy groups, resulting in networks with unique characteristics.

Amine Curing: A Step-Growth Polymerization

Amine hardeners are categorized as primary, secondary, or tertiary amines. Primary and secondary amines are the most common for curing DGEBA. The curing process with a primary amine proceeds in a two-step addition reaction:

-

Primary Amine Addition: The active hydrogen on the primary amine attacks the terminal carbon of the epoxide ring, leading to the formation of a secondary amine and a hydroxyl group.[3]

-

Secondary Amine Addition: The newly formed secondary amine, also possessing an active hydrogen, can then react with another epoxide group, creating a tertiary amine and another hydroxyl group. This step continues the propagation of the polymer network.[3]

The hydroxyl groups generated during this process can also participate in further reactions, particularly at elevated temperatures, leading to etherification and an even denser cross-linked structure.[4] Aromatic amines, due to their rigid structure, generally impart higher thermal stability and chemical resistance to the cured resin compared to their aliphatic counterparts.[5][6]

Anhydride (B1165640) Curing: A More Complex Pathway

The curing of DGEBA with anhydrides is a more intricate process that typically requires a catalyst, often a tertiary amine or an imidazole (B134444) derivative, to initiate the reaction.[7][8] The mechanism involves several steps:

-

Initiation: The tertiary amine catalyst attacks the anhydride ring, opening it to form a reactive carboxylate anion.

-

Esterification: The carboxylate anion then attacks an epoxide group, leading to the formation of an ester linkage and an alkoxide anion.

-

Propagation: The alkoxide anion can then react with another anhydride molecule, regenerating the carboxylate anion and continuing the polymerization chain. Alternatively, the hydroxyl groups present on the DGEBA backbone can react with the anhydride to form a monoester, which then reacts with an epoxy group.[7]

This chain-growth mechanism results in a polyester-based network. Anhydride-cured epoxies are known for their excellent thermal and electrical properties.[9]

Quantitative Performance Data

The choice of hardener and the curing conditions significantly impact the thermomechanical properties of the resulting epoxy thermoset. The following tables summarize typical quantitative data for DGEBA-based epoxy resins cured with various amine and anhydride hardeners.

Table 1: Mechanical Properties of DGEBA Epoxy Resins with Different Amine Hardeners

| Hardener | Hardener/Resin Ratio (phr) | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |

| Triethylenetetramine (TETA) | 10 | 45 | 80 | 15 |

| Triethylenetetramine (TETA) | 13 (Stoichiometric) | 60 | 105 | 18 |

| Triethylenetetramine (TETA) | 15 | 65 | 115 | 20 |

| Diaminodiphenylmethane (DDM) | 24 | 70 | 120 | 22 |

| Diaminodiphenylmethane (DDM) | 27 (Stoichiometric) | 85 | 140 | 25 |

| Diaminodiphenylmethane (DDM) | 30 | 90 | 150 | 28 |

Data compiled from various sources.[5][10][11] Note: phr = parts per hundred parts of resin.

Table 2: Thermal Properties of DGEBA Epoxy Resins with Different Hardeners

| Hardener | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td5%) (°C) in N2 | Char Yield at 800°C (%) in N2 |

| DGEBA/MNA | - | 350 | 15 |

| DGEBA/MNA with 2% Silica | - | 360 | 20 |

| DGEBA/P0 | 109.5 | 340.1 | - |

| D/E-P2.0 | 119.8 | 360.1 | - |

| DGEBA/BPA | - | - | 3.6 |

| DGEBA/ODOPN | - | - | 19.3 |

Data compiled from various sources.[9][12][13] MNA = Methyl Nadic Anhydride, BPA = Bisphenol A, ODOPN = a phosphorus-containing flame retardant curing agent.

Key Experimental Protocols for Characterization

The curing process and the final properties of DGEBA-based epoxy resins are typically investigated using a suite of analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful tool for studying the curing kinetics and determining the glass transition temperature (Tg) of the cured resin.

-

Methodology: A small, precisely weighed sample (typically 5-10 mg) of the uncured resin-hardener mixture is placed in an aluminum pan.[14] The sample is then heated in the DSC instrument at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[15][16] The heat flow to or from the sample is measured as a function of temperature. The exothermic peak in the heat flow curve corresponds to the curing reaction, and the area under the peak is proportional to the total heat of reaction. For Tg determination, a cured sample is subjected to a heat-cool-heat cycle, and the Tg is identified as the inflection point in the heat capacity step during the second heating scan.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to monitor the chemical changes occurring during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.

-

Methodology: A thin film of the reacting mixture is cast onto a suitable substrate (e.g., a KBr pellet or a silicon wafer).[17] The sample is then placed in the FTIR spectrometer, and spectra are collected at regular intervals as the curing proceeds. The disappearance of the epoxide peak (around 915 cm-1) and the changes in the amine or anhydride peaks are monitored to determine the extent of the reaction.[17][18] Attenuated Total Reflectance (ATR)-FTIR is often used for in-situ monitoring of the curing process.[19]

Rheometry

Rheometry is employed to measure the changes in the viscoelastic properties of the resin system as it transitions from a liquid to a solid during curing. This technique is particularly useful for determining the gel time.

-

Methodology: A small amount of the uncured resin-hardener mixture is placed between two parallel plates of a rheometer.[20][21] The plates are maintained at a constant temperature, and a small oscillatory shear is applied to the sample. The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are measured as a function of time. The gel point is often identified as the crossover point where G' equals G''.[22] Disposable plates are recommended for ease of cleanup after the sample has cured.[23]

Conclusion

The mechanism of action of DGEBA in epoxy resins is a fascinating interplay of chemistry and material science. The ring-opening reaction of the epoxide group, driven by carefully selected hardeners, allows for the creation of a diverse range of thermosetting polymers with tailored properties. By understanding the fundamental curing mechanisms with amines and anhydrides, and by utilizing advanced analytical techniques to quantify the resulting material performance, researchers and scientists can continue to innovate and expand the applications of these remarkable materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eudoxuspress.com [eudoxuspress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Thermal and Fire Behavior of a Bio-Based Epoxy/Silica Hybrid Cured with Methyl Nadic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 16. Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Study on the Room-Temperature Rapid Curing Behavior and Mechanism of HDI Trimer-Modified Epoxy Resin [mdpi.com]

- 18. atlantis-press.com [atlantis-press.com]

- 19. Fourier transform infrared spectroscopy as a tool for identification of the curing process of epoxy resin | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 20. epitoanyag.org.hu [epitoanyag.org.hu]

- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 22. tainstruments.com [tainstruments.com]

- 23. Rheology of Thermosets Part 4: Isothermal Curing - Polymer Innovation Blog [polymerinnovationblog.com]

A Comprehensive Technical Guide to the Physical Properties of Liquid Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of liquid Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin, a critical component in a vast array of industrial and scientific applications. Understanding these properties is paramount for formulation, processing, and predicting the performance of DGEBA-based materials. This document summarizes key quantitative data, details experimental protocols for their measurement, and provides visualizations of experimental workflows.

Core Physical Properties

The performance and processability of liquid DGEBA resin are dictated by a set of fundamental physical properties. These include viscosity, density, refractive index, surface tension, and various thermal characteristics. Each of these properties can be influenced by factors such as temperature, purity, and the presence of additives or diluents.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for the processing of epoxy resins, affecting mixing, degassing, and impregnation of substrates. The viscosity of DGEBA is highly dependent on temperature, decreasing significantly as temperature increases.

Table 1: Viscosity of DGEBA Epoxy Resin

| Grade | Temperature (°C) | Viscosity (mPa·s) |

| Standard (n ≈ 0.2) | 25 | 11,000 - 16,000[1] |

| Medium (n ≈ 0.1) | 25 | 7,000 - 10,000[1] |

| Low (n < 0.1) | 25 | 4,000 - 6,000[1] |

| Unmodified | 15 | ~68,000[2] |

| Unmodified | 20 | ~24,000[2] |

| Unmodified | 25 | ~10,000[2] |

Note: 'n' refers to the degree of polymerization.

The addition of reactive diluents can significantly reduce the viscosity of DGEBA resins, with some bio-based diluents capable of lowering the initial viscosity by a factor of ten.[1]

Density

The density of a material is its mass per unit volume. For liquid epoxy resins, density is important for calculating material usage and for certain flow simulations. The density of pure, uncured DGEBA is approximately 1.2 g/cm³.[3]

Table 2: Density of DGEBA Epoxy Resin

| Property | Value |

| Density | ~1.2 g/cm³[3] |

Refractive Index

The refractive index of a material quantifies the bending of a ray of light when passing through it. This property is particularly important for optical applications of epoxy resins, such as in encapsulants for LEDs.[4]

Table 3: Refractive Index of DGEBA-based Resins

| Resin System | Refractive Index |

| Cured DGEBA/MHHPA | 1.568[4] |

The introduction of sulfur atoms into the epoxy backbone can significantly increase the refractive index.[4]

Surface Tension and Surface Energy

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a crucial factor in wetting and adhesion phenomena. For cured epoxy resins, the related concept is surface energy.

Table 4: Surface Tension and Surface Energy of DGEBA-based Systems

| State | Property | Value (mJ/m²) | Temperature (°C) |

| Liquid | Surface Tension | 37[5] | Not Specified |

| Cured | Critical Surface Tension (DGEBA-amine) | 43 - 47[6] | Not Specified |

| Cured | Surface Energy (DGEBA with triethylenetetramine) | 39.1[6] | 20 |

| Cured | Surface Energy (DGEBA with N-N-diethylaminopropylamine) | 46.8[6] | 20 |

The surface tension of liquid DGEBA decreases linearly with an increase in temperature.[7][8][9]

Thermal Properties

The thermal properties of DGEBA are critical for understanding its behavior during curing and its performance at elevated temperatures. Key thermal properties include thermal conductivity, specific heat capacity, and glass transition temperature (Tg) of the cured resin.

Table 5: Thermal Properties of DGEBA-based Systems

| Property | Value | Conditions |

| Thermal Conductivity (Liquid) | 0.35 W/m·K | Unfilled |

| Thermal Conductivity (Liquid with 35 vol% BN) | 1.8 W/m·K | Filled |

| Thermal Conductivity (Cured) | 0.2 W/m·K | Unfilled |

| Glass Transition Temperature (Tg) | Varies significantly with curing agent (e.g., 149 °C with IPDA, 238 °C with BTDA)[10] | Cured |

The glass transition temperature (Tg) marks the transition from a hard, glassy state to a softer, rubbery state and is a critical indicator of the thermal stability of the cured epoxy.[11]

Experimental Protocols

Accurate and reproducible measurement of the physical properties of DGEBA is essential for quality control and research. The following sections detail the methodologies for determining the key properties discussed above.

Viscosity Measurement

Method: Rotational Viscometry (Cone and Plate or Coaxial Cylinder)

Principle: This method measures the torque required to rotate a spindle (cone or cylinder) in the liquid resin at a constant speed. The viscosity is calculated from the shear stress and shear rate.[12][13]

Detailed Protocol:

-

Instrument Preparation: Calibrate the viscometer using a standard fluid of known viscosity. Ensure the temperature control unit is set to the desired measurement temperature (e.g., 25.0 ± 0.1 °C) and has stabilized.[13]

-

Sample Preparation: Ensure the DGEBA sample is free of air bubbles and visible impurities.[13]

-

Measurement:

-

For a cone and plate viscometer, place a small amount of the resin sample onto the plate. Lower the cone onto the sample, ensuring the correct gap is set.[14]

-

For a coaxial cylinder viscometer, pour the sample into the outer cylinder and immerse the inner cylinder to the correct depth.

-

-

Data Acquisition: Start the rotation of the spindle at a specified shear rate. Allow the reading to stabilize before recording the torque. For non-Newtonian fluids, measurements should be taken at multiple shear rates.[13]

-

Calculation: The viscosity (η) is calculated using the instrument's software or the formula η = τ / γ, where τ is the shear stress and γ is the shear rate.[13]

Density Measurement

Method: Pycnometry or Graduated Cylinder Method

Principle: This method involves accurately determining the mass of a known volume of the liquid resin.

Detailed Protocol (Graduated Cylinder Method):

-

Preparation: Obtain a clean, dry graduated cylinder and a digital scale.[15]

-

Tare Mass: Place the empty graduated cylinder on the scale and record its mass (tare weight).[15]

-

Volume Measurement: Carefully pour the DGEBA resin into the graduated cylinder to a specific volume mark, avoiding the entrapment of air bubbles. Read the volume from the bottom of the meniscus.[15]

-

Total Mass: Place the filled graduated cylinder on the scale and record the total mass.

-

Calculation: Subtract the tare weight from the total mass to find the mass of the resin. The density is then calculated by dividing the mass of the resin by its volume.[15] For higher accuracy, a pycnometer is recommended.[15]

Refractive Index Measurement

Method: Refractometry

Principle: A refractometer measures the angle at which light is bent as it passes from a prism of known refractive index into the liquid sample.

Detailed Protocol (Abbe Refractometer):

-

Instrument Preparation: Calibrate the refractometer using a standard liquid with a known refractive index. Ensure the prism surfaces are clean.

-

Sample Application: Place a small drop of the DGEBA resin onto the surface of the prism.[16]

-

Measurement: Close the prism assembly. Adjust the light source and the measurement knob until the dividing line between the light and dark fields is sharp and centered in the eyepiece.

-

Reading: Read the refractive index value directly from the instrument's scale or digital display.[16] For polymers, the refractive index can also be determined by measuring the transmittance of a roughened film in liquids of varying refractive indices.[17]

Surface Tension Measurement

Method: Dynamic Contact Angle (DCA) Analysis or Maximum Bubble Pressure Method

Principle (DCA): This method involves measuring the contact angle of the liquid resin with a solid probe of known surface energy. The surface tension is then calculated from these measurements.

Detailed Protocol (DCA):

-

Instrument and Probe Preparation: Ensure the DCA instrument is calibrated and the probe (e.g., a Wilhelmy plate) is clean.

-

Sample Preparation: Place the DGEBA resin in a suitable vessel, ensuring the surface is clean and free from contaminants.

-

Measurement: The probe is immersed into and then withdrawn from the liquid at a constant velocity. The forces exerted on the probe by the liquid are measured by a microbalance.

-

Calculation: The surface tension is calculated from the measured forces and the geometry of the probe.

For viscous liquids, the maximum bubble pressure method is also a suitable technique, where the maximum pressure required to form a bubble in the liquid is related to the surface tension.[18]

Thermal Analysis

Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Principle (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg) and to study curing kinetics.[11][19]

Detailed Protocol (DSC for Tg):

-

Sample Preparation: A small, accurately weighed sample of the cured DGEBA resin is placed in an aluminum DSC pan.

-

Instrument Setup: The DSC is programmed with a specific heating and cooling profile. A typical method involves an initial heating run to erase the thermal history, followed by a controlled cooling and a second heating run.

-

Data Acquisition: The heat flow is recorded as a function of temperature during the second heating scan.

-

Analysis: The glass transition is observed as a step change in the baseline of the heat flow curve. The Tg is typically determined as the midpoint of this transition.[19]

Principle (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability.

Detailed Protocol (TGA):

-

Sample Preparation: A small, accurately weighed sample of the cured resin is placed in a TGA pan.

-

Instrument Setup: The TGA is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).[20]

-

Data Acquisition: The mass of the sample is recorded continuously as the temperature increases.

-

Analysis: The resulting TGA curve plots percentage weight loss versus temperature, from which thermal decomposition temperatures are determined.

Conclusion